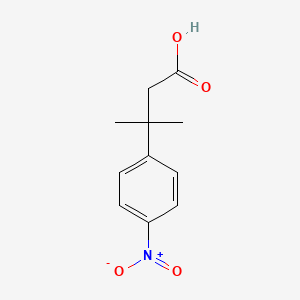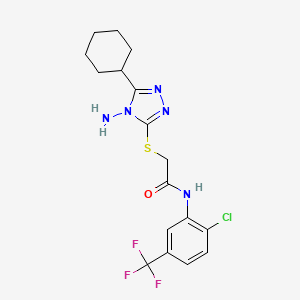
3-methyl-3-(4-nitrophenyl)butanoic Acid
Descripción general
Descripción
3-methyl-3-(4-nitrophenyl)butanoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
- Methyl 3-oxobutanoate, a precursor to 3-methyl-3-(4-nitrophenyl)butanoic acid, exhibits polarized electronic structures and is used to synthesize various cyclic and acyclic products, showcasing its versatility in molecular synthesis (Wardell et al., 2007).
Potential in Drug Synthesis
- Research into the synthesis of 4-(3′-bis(2″-chloroethyl)aminophenyl)-4,4-difluorobutanoic acid, a compound structurally related to 3-methyl-3-(4-nitrophenyl)butanoic acid, highlights the potential of such compounds in the development of drugs, although the study didn't proceed beyond the intermediate stage (Buss, Coe, & Tatlow, 1997).
Enzyme Inhibition Studies
- Aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates, which are chemically similar to 3-methyl-3-(4-nitrophenyl)butanoic acid, have been studied for their inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes, suggesting potential applications in biochemical research (Mason et al., 2003).
NMR Spectroscopic and X-ray Crystallographic Studies
- The N-acetyl-3-butanoyltetramic acid, related to 3-methyl-3-(4-nitrophenyl)butanoic acid, has been studied using NMR spectroscopy and X-ray crystallography, highlighting the importance of these techniques in understanding the structural properties of such compounds (Berkley, Markopoulos, & Markopoulou, 1994).
Electrochemical Behavior
- The electrochemical behavior of derivatives of 3-methyl-3-(4-nitrophenyl)butanoic acid has been investigated, providing insights into their potential applications in electrochemistry and materials science (David, Hurvois, Tallec, & Toupet, 1995).
Metabolic Studies
- Studies on the biotransformation of structurally similar compounds, such as 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, provide insights into the metabolic pathways and species-specific differences in drug metabolism, relevant for pharmacological research (Pottier, Busigny, & Raynaud, 1978).
Chemical Synthesis
- Research on the synthesis of chiral 2-(3-methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic acids and their methyl esters, related to 3-methyl-3-(4-nitrophenyl)butanoic acid, demonstrates the compound's relevance in synthesizing complex organic molecules (Gondela & Walczak, 2005).
Environmental Bioremediation
- The biodegradation of 3-methyl-4-nitrophenol, a breakdown product of a compound related to 3-methyl-3-(4-nitrophenyl)butanoic acid, by Ralstonia sp. SJ98 indicates potential applications in environmental bioremediation and understanding microbial degradation pathways (Bhushan et al., 2000).
Propiedades
IUPAC Name |
3-methyl-3-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,7-10(13)14)8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQCQGQYJVSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3-(4-nitrophenyl)butanoic Acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)
![N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3002488.png)
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)
![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)
![(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3002493.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B3002494.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
